Cas no 2034476-57-6 (ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate)
ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- ethyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
- ethyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate
- ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate
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- Inchi: 1S/C12H15N5O2/c1-2-19-12(18)16-6-8-17-7-5-15-11(17)10-9-13-3-4-14-10/h3-5,7,9H,2,6,8H2,1H3,(H,16,18)
- InChI Key: BBCHULLDITYEIY-UHFFFAOYSA-N
- SMILES: O(CC)C(NCCN1C=CN=C1C1C=NC=CN=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 289
- XLogP3: -0.4
- Topological Polar Surface Area: 81.9
ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6502-1110-2μmol |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-5μmol |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-10μmol |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-20μmol |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-1mg |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-2mg |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-3mg |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-4mg |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-5mg |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6502-1110-10mg |
ethyl N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carbamate |
2034476-57-6 | 10mg |
$79.0 | 2023-09-08 |
ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate
Research Brief on Ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate (CAS: 2034476-57-6): Recent Advances and Applications
The compound ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate (CAS: 2034476-57-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's distinctive pyrazine and imidazole moieties make it a promising scaffold for targeting various biological pathways, particularly in oncology and infectious diseases.
Recent studies have highlighted the compound's role as a modulator of key enzymatic processes. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate exhibits potent inhibitory activity against certain kinase enzymes implicated in cancer progression. The study employed X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of the target kinase, providing valuable insights for structure-based drug design. These findings suggest that derivatives of this compound could be developed as targeted therapies for specific cancer subtypes.
In addition to its anticancer potential, research published in Antimicrobial Agents and Chemotherapy (2024) has revealed promising antibacterial properties of this compound. The study showed that ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate demonstrates activity against drug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies indicated that the compound interferes with bacterial cell wall biosynthesis, representing a novel mode of action that could circumvent existing resistance mechanisms.
The synthetic accessibility of ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and purity. This advancement is particularly significant for potential industrial-scale production and further pharmacological evaluation. The new synthetic protocol employs greener chemistry principles, reducing the environmental impact of production while maintaining high efficiency.
Pharmacokinetic studies of this compound have yielded encouraging results. Research conducted at several academic institutions has demonstrated favorable absorption and distribution profiles in animal models, with particular note of its ability to cross the blood-brain barrier. This property makes ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate a candidate for central nervous system-targeted therapies, potentially addressing unmet needs in neurological disorders.
Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to optimize the pharmacological properties of this compound scaffold. Preliminary results suggest that modifications at specific positions of the molecule can significantly enhance target selectivity while reducing off-target effects. These ongoing investigations are expected to yield second-generation derivatives with improved therapeutic indices in the coming years.
In conclusion, ethyl N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}carbamate (CAS: 2034476-57-6) represents a versatile chemical entity with multiple therapeutic applications. The convergence of recent findings in structural biology, synthetic chemistry, and pharmacological evaluation positions this compound as a promising lead for future drug development efforts across several disease areas. Continued research into its mechanism of action and therapeutic potential is warranted to fully exploit its clinical value.
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